5-(aminomethyl)-N-methylfuran-2-carboxamide hydrochloride 5-(aminomethyl)-N-methylfuran-2-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1269053-73-7
VCID: VC11597224
InChI:
SMILES:
Molecular Formula: C7H11ClN2O2
Molecular Weight: 190.6

5-(aminomethyl)-N-methylfuran-2-carboxamide hydrochloride

CAS No.: 1269053-73-7

Cat. No.: VC11597224

Molecular Formula: C7H11ClN2O2

Molecular Weight: 190.6

* For research use only. Not for human or veterinary use.

5-(aminomethyl)-N-methylfuran-2-carboxamide hydrochloride - 1269053-73-7

Specification

CAS No. 1269053-73-7
Molecular Formula C7H11ClN2O2
Molecular Weight 190.6

Introduction

Structural and Molecular Characteristics

The molecular structure of 5-(aminomethyl)-N-methylfuran-2-carboxamide hydrochloride consists of a furan ring—a five-membered aromatic oxygen heterocycle—substituted at the 2-position with a carboxamide group (CONHCH3-\text{CONHCH}_3) and at the 5-position with an aminomethyl group (CH2NH2-\text{CH}_2\text{NH}_2), stabilized as a hydrochloride salt . Key structural parameters include:

  • Molecular formula: C7H11ClN2O2\text{C}_7\text{H}_{11}\text{ClN}_2\text{O}_2

  • Molecular weight: 190.627 g/mol

  • Polar surface area (PSA): 68.26 Ų, indicating moderate polarity .

  • LogP: 1.99, suggesting balanced lipophilicity and hydrophilicity .

The hydrochloride salt enhances aqueous solubility, making the compound suitable for biological assays and synthetic applications. The furan ring’s aromaticity and electron-rich nature facilitate electrophilic substitutions, while the aminomethyl and carboxamide groups provide sites for further functionalization .

Synthesis and Manufacturing

The synthesis of 5-(aminomethyl)-N-methylfuran-2-carboxamide hydrochloride typically involves multi-step protocols, often employing coupling reactions to install the carboxamide group. A plausible route, inferred from analogous syntheses , proceeds as follows:

  • Preparation of the Furan Carboxylic Acid Precursor:
    Ethyl furan-2-carboxylate derivatives are brominated at the 5-position, followed by Suzuki-Miyaura coupling with a boronic acid to introduce the aminomethyl group. Hydrolysis yields the corresponding carboxylic acid .

  • Carboxamide Formation:
    The carboxylic acid is activated using coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of triethylamine. Reaction with methylamine in dimethylformamide (DMF) at ambient temperature for 16 hours forms the carboxamide .

  • Salt Formation:
    The free base is treated with hydrochloric acid to yield the hydrochloride salt, which is purified via recrystallization or flash chromatography .

Industrial-scale production may employ continuous flow reactors to optimize yield and purity, though specific details remain proprietary.

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its functional groups:

  • Aminomethyl Group (CH2NH2-\text{CH}_2\text{NH}_2):

    • Acylation: Reacts with acyl chlorides or anhydrides to form amides.

    • Alkylation: Forms secondary or tertiary amines upon reaction with alkyl halides.

  • Carboxamide Group (CONHCH3-\text{CONHCH}_3):

    • Hydrolysis: Under acidic or basic conditions, yields furan-2-carboxylic acid and methylamine.

  • Furan Ring:

    • Electrophilic Substitution: Nitration or sulfonation occurs preferentially at the 4-position due to the directing effects of the oxygen atom .

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